3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-Amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic scaffold comprising a thiophene ring fused to a pyrimidin-4-one moiety. Key structural features include:
- Substituents: A 4-chlorophenyl group at position 5, a methyl group at position 2, and an amino group at position 2.
- Molecular formula: C₁₃H₁₀ClN₃OS.
- Pharmacophore relevance: The thieno[2,3-d]pyrimidinone core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-7-16-12-11(13(18)17(7)15)10(6-19-12)8-2-4-9(14)5-3-8/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPCFUBEHQIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Scientific Research Applications of 3-Amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
3-Amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidine derivative with potential applications in medicinal chemistry and drug development . Research indicates that thienopyrimidines and their derivatives exhibit a range of biological activities, making them interesting targets for scientific investigation .
Anticancer Research
Thieno[2,3-d]pyrimidine derivatives have demonstrated anticancer activity and are being explored for their potential in cancer therapy .
- Mechanism of Action: Studies involve synthesizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives and assessing their effectiveness against cancer cell lines such as MCF-7, HCT-116, and PC-3 . Molecular docking studies are then performed to predict their mechanism of action against targets like EGFR and PI3K .
- Cytotoxicity Profiles: The cytotoxicity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been evaluated on normal human skin cell lines to determine their safety profiles . For example, one study found that compound 10b was less cytotoxic than 10e , suggesting a safer profile .
- Structure-Activity Relationship (SAR): SAR analysis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives helps determine the impact of specific structural features on their biological activity . The presence of cyclopenta[4,5]thieno[2,3-d]pyrimidine rings can influence the compound's activity .
Synthesis and Characterization
The synthesis and characterization of thieno[2,3-d]pyrimidine derivatives are crucial steps in exploring their potential applications .
- Synthesis Methods: Researchers have developed methods for synthesizing cyclized thienotriazolopyrimidines from thieno[3,2-d]pyrimidin-4(5H)-one using reagents like triethyl orthoformate and acetic anhydride .
- Spectroscopic Analysis: Techniques such as IR, 1H NMR, and 13C NMR spectroscopy are used to confirm the chemical structures of synthesized compounds . For example, IR spectra can reveal absorption bands corresponding to NH and C=O groups, while NMR spectra provide information on the triazole proton and carbon signals .
Related Thiophene Derivatives
Other thiophene derivatives have also shown promise in anticancer research .
- Antiproliferative Activity: Certain thiophene derivatives have demonstrated the ability to inhibit VEGFR-2 and AKT, as well as induce apoptosis in liver cell carcinoma .
- Examples: 2-(4-Chlorophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2′,3′:4,5]thieno[2,3-d]pyrimidin-4-one is one such derivative . Spectroscopic data, including IR and 1H-NMR, are used to characterize these compounds .
Mechanism of Action
The mechanism by which 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in the target compound) enhance binding affinity to hydrophobic pockets in enzymes compared to electron-donating groups (e.g., 3,4-dimethoxyphenyl in ).
- Heteroaromatic substituents (e.g., furan in ) improve solubility but reduce metabolic stability compared to phenyl groups.
Analogues with Modified Amino Groups
Key Observations :
- The 3-amino group in the target compound facilitates hydrogen bonding with target proteins, a feature absent in morpholine- or hydrazine-substituted analogues .
- Hydrazinyl derivatives show superior antimycobacterial activity, likely due to enhanced penetration through lipid-rich bacterial membranes .
Anticancer Activity
- Target compound : IC₅₀ = 2.3 µM against HeLa cells (cervical cancer) .
- 5-(3,4-Dimethoxyphenyl) analogue: IC₅₀ = 1.8 µM against B16-F10 melanoma cells .
- 4-Anilino derivatives (e.g., from ): IC₅₀ < 1 µM against renal cell carcinoma via MNK1 inhibition.
Mechanistic divergence : While the target compound likely acts via kinase inhibition, the 5-aryl derivatives may intercalate DNA or disrupt microtubule assembly .
Biological Activity
3-Amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thienopyrimidines known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure
The molecular structure of 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core with an amino group and a chlorophenyl substituent that are crucial for its biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study examined various derivatives, including 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, against different microbial strains. The compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values were determined for these strains, indicating the effectiveness of the compound in inhibiting microbial growth .
Cytotoxic Activity
In addition to its antimicrobial properties, this thienopyrimidine derivative has been evaluated for cytotoxic effects on cancer cell lines. The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent inhibitory effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 ± 1.5 |
| MCF-7 | 20 ± 2.0 |
| A549 | 10 ± 0.5 |
These results suggest that the compound may serve as a potential lead in the development of anticancer agents .
The biological mechanisms underlying the activity of 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involve interactions with key cellular targets. It has been shown to inhibit specific enzymes linked to cancer progression and microbial resistance. For example, it acts as an inhibitor of macrophage migration inhibitory factor (MIF), which is implicated in various cancers .
Case Studies
- Antimicrobial Efficacy : A comparative study involving multiple thienopyrimidine derivatives highlighted that compounds with halogen substitutions (such as chlorine) exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The presence of the chlorophenyl group in this compound was noted as a critical factor contributing to its effectiveness .
- Cytotoxic Evaluation : In a recent study evaluating derivatives for anticancer properties, 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one was one of the most potent compounds tested against lung and breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
The synthesis typically involves multi-step organic reactions. A key approach includes cyclization of precursors such as 3-amino-4-cyano-2-thiophenecarboxamides under reflux conditions with sodium hydroxide in ethanol, yielding the thieno[2,3-d]pyrimidin-4-one core. Modifications like introducing the 4-chlorophenyl group may involve Suzuki coupling or nucleophilic substitution. Yields range from 71% to 87%, with purification via recrystallization or chromatography .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
Structural validation relies on IR spectroscopy (e.g., absorption bands for NH₂ at ~3300 cm⁻¹ and carbonyl at ~1680 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.4–2.6 ppm). Elemental analysis (C, H, N) confirms purity, with deviations <0.3% from theoretical values. High-resolution mass spectrometry (HRMS) further corroborates molecular weight .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this derivative is limited, structurally related thieno[2,3-d]pyrimidin-4-ones exhibit anticancer activity via ferroptosis induction and ERBB4/HER4 inhibition. Initial screening should focus on cytotoxicity assays (e.g., MTT on cancer cell lines) and microbial susceptibility tests (e.g., against Gram-positive bacteria) .
Advanced Research Questions
Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve synthetic yields?
Comparative studies suggest microwave-assisted synthesis reduces reaction times (from 12h to 2h) and improves yields by ~15% compared to traditional reflux. Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while Pd-based catalysts (e.g., Pd(PPh₃)₄) optimize cross-coupling steps for aryl group introduction. DOE (Design of Experiments) models are recommended for parameter optimization .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
Key SAR findings:
Q. How can crystallographic data resolve contradictions in reported biological mechanisms?
Single-crystal X-ray diffraction (using SHELXL/SHELXS ) clarifies conformational flexibility and hydrogen-bonding networks critical for target interactions. For example, the thieno-pyrimidine core’s planarity influences DNA intercalation, while substituent orientation affects kinase-binding pockets. Discrepancies in activity across studies may arise from polymorphic forms or solvate differences .
Q. What advanced computational methods are used to predict pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like HER4 or ferroptosis regulators (GPX4). ADMET predictors (e.g., SwissADME) estimate high gastrointestinal absorption (LogP ~2.5) but moderate blood-brain barrier penetration, guiding lead optimization .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with sustainability goals.
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, RCSB PDB) to mitigate reproducibility issues.
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate mechanisms via siRNA knockdown or Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
